4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

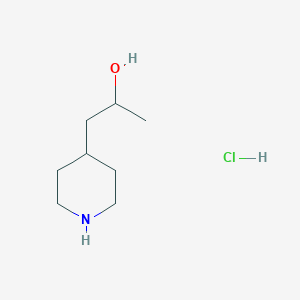

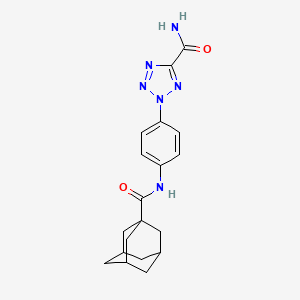

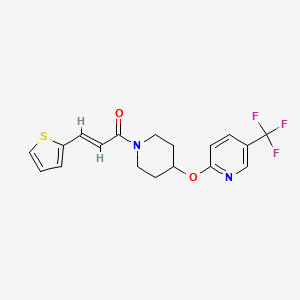

The compound “4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one” is a complex organic molecule that contains a quinoxalin-2-one group and a methoxypyridin-3-yl group. Quinoxalines are a class of organic compounds that are often used in the synthesis of dyes, pharmaceuticals, and natural products. The methoxypyridin-3-yl group is a pyridine derivative, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxalin-2-one ring and a 6-methoxypyridin-3-yl group. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the quinoxalin-2-one and 6-methoxypyridin-3-yl groups. The quinoxalin-2-one group might undergo reactions typical of other quinoxalines, while the 6-methoxypyridin-3-yl group might participate in reactions typical of other pyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoxalin-2-one and 6-methoxypyridin-3-yl groups could affect its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique

Antitumor and Anticancer Activity

4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one has shown significant potential in antitumor and anticancer research. In vivo and mechanistic studies have demonstrated its efficacy in inhibiting tumor growth and disrupting tumor vasculature. This compound belongs to a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs), targeting established blood vessels in tumors (Cui et al., 2017). Further optimization of related compounds has yielded potent in vitro cytotoxic activity and significant inhibition of tubulin assembly, emphasizing their potential as antitumor agents (Xiao-Feng Wang et al., 2014).

Drug Development and Pharmacokinetics

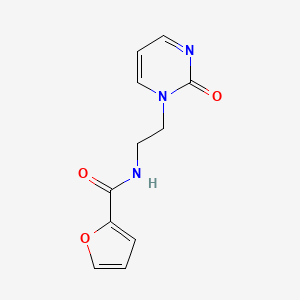

Research has also focused on the pharmacokinetics and tissue distribution of related compounds, exploring their potential as novel drug candidates for various conditions, such as fibrosis and cancer metastasis. The compound 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, a close analog, has been investigated for its oral bioavailability and tissue distribution, emphasizing its potential as an oral anti-fibrotic drug (Y. W. Kim et al., 2008).

DNA and Protein Binding

Studies on similar compounds have revealed insights into DNA and protein binding. For instance, certain cyclometalated Ir(iii) complexes containing related ligands have shown efficient binding to DNA and proteins, which is crucial in understanding their interaction mechanisms and potential therapeutic applications (S. Mukhopadhyay et al., 2017).

Liquid Crystalline Behavior and Photophysical Properties

The synthesis of new derivatives containing methoxy pyridine moieties has revealed their potential in forming liquid crystalline phases and exhibiting luminescent properties. These properties are significant for developing materials with specific optical and electronic applications (T. N. Ahipa et al., 2014).

Electrochemical Studies

The interaction of transition metal ions with quinolinedione derivatives, closely related to 4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one, has been studied for its electrochemical implications. Such studies provide insights into how metal ions can influence the redox properties of these compounds, which is relevant for understanding their behavior in biological systems and potential pharmacological applications (P. I. Anderberg et al., 2004).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

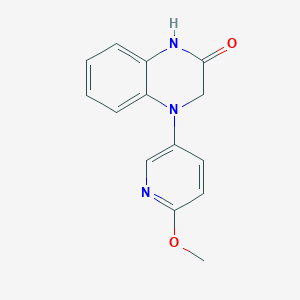

A compound with a similar structure, (3r,4s)-1-[6-(6-methoxypyridin-3-yl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine, is known to targetDipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme involved in glucose metabolism, and its inhibition can help manage blood glucose levels in diabetic patients.

Pharmacokinetics

The pharmacokinetic profile of a similar compound was described as needing improvement , suggesting that EN300-26570900 might also have room for optimization in terms of bioavailability and other pharmacokinetic properties.

Propriétés

IUPAC Name |

4-(6-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-19-14-7-6-10(8-15-14)17-9-13(18)16-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQNVFDZPPOGDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2895636.png)

![N-(3,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2895641.png)

![1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2895643.png)

![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B2895646.png)